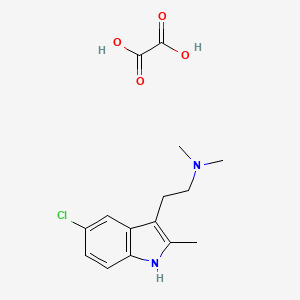
(2S,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride
説明
“(2S,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride” is a chemical compound with the formula C6H12ClNO2 . It is also known as trans-4-Methyl-L-proline hydrochloride, (2S,4R)-2-Carboxy-4-methylpyrrolidine hydrochloride, and (4R)-4-Methyl-L-proline hydrochloride . It is used in laboratory chemicals, the manufacture of substances, and scientific research and development .
Molecular Structure Analysis
The molecular structure of “(2S,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride” can be represented by the InChI code: 1S/C6H9NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4+;/m1./s1 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(2S,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride” is a solid substance . Its molecular weight is 167.59 .科学的研究の応用
Synthesis and Chemical Properties
(2S,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride has been involved in various synthesis processes and studies of its chemical properties. For instance, Kamal and Sultana (2013) explored the properties and handling precautions of related compounds, such as (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, highlighting its physical data and solubility characteristics (Kamal & Sultana, 2013). Additionally, Matsumoto et al. (1992) synthesized all stereoisomers of a compound closely related to (2S,4R)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride, providing insights into the synthetic routes and configurations of these stereoisomers (Matsumoto et al., 1992).
Medicinal Chemistry Applications
The compound has applications in medicinal chemistry, such as in the synthesis of dipeptidyl peptidase IV inhibitors. Singh and Umemoto (2011) discussed the synthesis of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, which are closely related to the compound , and their conversion to various intermediates for medicinal applications (Singh & Umemoto, 2011).
Pharmacological Profiles
In the realm of pharmacology, Ogawa et al. (2002) investigated the pharmacology of a compound structurally similar to (2S,4R)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride. They examined its role as a 5-HT2A receptor antagonist, contributing to the understanding of its potential pharmacological effects (Ogawa et al., 2002).
Protective Group Applications
Yoo et al. (1990) explored the use of 4-methoxy-α-methylbenzyl alcohol, a compound related to (2S,4R)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride, as a protecting group for carboxylic acids. This study provides insights into the versatility of these compounds in synthetic chemistry (Yoo, Kim, & Ky, 1990).
Stereochemistry and Synthesis
Purkayastha et al. (2010) discussed the stereochemistry and synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives, which are related to the compound of interest, highlighting the significance of stereochemistry in the synthesis of pharmacologically relevant compounds (Purkayastha et al., 2010).
Safety and Hazards
This compound is classified as Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .
作用機序
Target of Action
It’s structurally similar to “trans-4-hydroxy-l-proline”, a known component of collagen . Collagen is a major structural protein in the body, suggesting that this compound may interact with collagen or collagen-producing cells.
Mode of Action
Based on its structural similarity to “trans-4-hydroxy-l-proline”, it may be involved in the stabilization of the triple helix structure of collagen
Biochemical Pathways
The compound may potentially influence the collagen synthesis pathway, given its structural similarity to “trans-4-Hydroxy-L-proline”, a key component of collagen . .
特性
IUPAC Name |
(2S,4R)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-8-4-5(11-2)3-6(8)7(9)10;/h5-6H,3-4H2,1-2H3,(H,9,10);1H/t5-,6+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOAHGNESDTECM-IBTYICNHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1C(=O)O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1C(=O)O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride | |
CAS RN |
1860012-51-6 | |
| Record name | L-Proline, 4-methoxy-1-methyl-, hydrochloride (1:1), (4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1860012-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Cyclobutyl-7-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B3028238.png)
![1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B3028240.png)
![3-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3028241.png)
![3-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B3028242.png)
![2-Butyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B3028244.png)
![7-Hexyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole](/img/structure/B3028245.png)
![2-Octyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B3028246.png)





![tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride](/img/structure/B3028258.png)
![(4R,7S,10S,13S,16S,19R)-N-[(2R)-1-Amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-10-(3-aminopropyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B3028259.png)